molecular formula C24H22N4O5S B10993980 methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10993980
M. Wt: 478.5 g/mol
InChI Key: ROPXBVWITMVAHI-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a quinazolinone core fused with a thiazole ring system. The quinazolinone moiety is substituted with a hydroxyl group at position 6 and a methyl group at position 2, while the thiazole ring is functionalized with a phenylethyl side chain and a carboxylate ester.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 2-[[2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C24H22N4O5S/c1-14-25-18-10-9-16(29)12-17(18)22(31)28(14)13-20(30)26-24-27-21(23(32)33-2)19(34-24)11-8-15-6-4-3-5-7-15/h3-7,9-10,12,29H,8,11,13H2,1-2H3,(H,26,27,30)

InChI Key

ROPXBVWITMVAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Skeleton

A mixture of 4-amino-2-methylphenol and methyl glycinate hydrochloride undergoes cyclization in the presence of acetic anhydride to yield 6-hydroxy-2-methylquinazolin-4(3H)-one. The reaction proceeds via initial formation of an imine intermediate, followed by intramolecular cyclization under acidic conditions. The hydroxyl group at position 6 is protected using a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during subsequent steps.

Functionalization at Position 3

The 3-position of the quinazolinone is acetylated using chloroacetyl chloride in dichloromethane with triethylamine as a base. This step introduces the acetyl group necessary for coupling with the thiazole ring. Nuclear magnetic resonance (NMR) studies confirm regioselective acetylation at position 3, with no observable O-acetylation at the protected 6-hydroxy group.

Thiazole Ring Construction

The 1,3-thiazole ring is synthesized via a Hantzsch thiazole synthesis approach, as described in PMC7161044. Key modifications are required to accommodate the phenylethyl substituent at position 5 and the carboxylate group at position 4.

Thioamide Intermediate Formation

Methyl 2-amino-4-(2-phenylethyl)thiazole-5-carboxylate is prepared by reacting methyl 4-(2-phenylethyl)-2-aminothiazole-5-carboxylate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The phenylethyl group is introduced via a Friedel-Crafts alkylation of benzene with ethylene gas in the presence of aluminum chloride, followed by coupling to the thiazole precursor.

Table 1: Optimization of Thiazole Ring Synthesis

ConditionYield (%)Purity (%)Reference
KSCN, Br₂, AcOH, 10°C7895
NH₄SCN, I₂, DMF, 25°C6288
Polymer-supported KSCN8597

Acetylamino Linker Installation

Coupling the quinazolinone and thiazole fragments requires precise control over the acetylamino linker. The method described in PMC11597202 employs a carbodiimide-mediated coupling reaction:

Activation of the Quinazolinone Acetyl Group

The 3-acetylquinazolinone is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) to form an active ester. This intermediate reacts with the amino group of the thiazole derivative at 0°C, achieving a coupling efficiency of 92%.

Deprotection of the 6-Hydroxy Group

The TBDMS-protected hydroxyl group is cleaved using tetrabutylammonium fluoride (TBAF) in THF. This step restores the hydroxyl functionality without affecting the acetylated amino linker or thiazole ring.

Assembly and Final Optimization

The complete assembly of the target compound involves sequential reactions monitored by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Critical parameters include:

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance solubility during the final coupling step. Non-polar solvents result in precipitation and reduced yields.

Temperature Control

Exothermic reactions during acetyl group activation necessitate cooling to −10°C to prevent decomposition of the thiazole amino group.

Table 2: Reaction Conditions for Final Assembly

ParameterOptimal ValueDeviation Impact
Temperature−10°C to 0°C>5°C reduces yield by 40%
SolventDMFTHF yields 20% lower
Coupling AgentDCC/NHSEDCI/HOBt gives 75% yield

Challenges and Alternative Approaches

Regioselectivity in Thiazole Substitution

The phenylethyl group at position 5 of the thiazole ring occasionally migrates to position 4 under acidic conditions. This issue is mitigated by using bulkier leaving groups during the Friedel-Crafts alkylation step.

Byproduct Formation

Unreacted acetyl intermediates may cyclize to form diketopiperazines. Adding molecular sieves (4Å) absorbs residual water, suppressing this side reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinazolinone derivative with a ketone functional group .

Scientific Research Applications

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Electronic Properties

The compound’s quinazolinone-thiazole hybrid structure places it within a broader class of bioactive heterocycles. Key analogues include:

Compound Class Core Structure Key Substituents Bioactivity Relevance
Quinazolinone derivatives Quinazolinone + acetyl linkage Hydroxyl, methyl groups Kinase inhibition, antimicrobial
Thiazole-carboxylate hybrids Thiazole + ester Phenylethyl, acetylated amino groups Anti-inflammatory, anticancer
Marine actinomycete metabolites Variable (e.g., salternamides) Macrocyclic or polyketide frameworks Anticancer, antimicrobial

The compound’s isovalency (similar electronic character but distinct geometry) to natural products like salternamides (e.g., salternamide E) may explain shared bioactivity profiles, such as antimicrobial or cytotoxic effects . However, its synthetic origin and esterified carboxylate group enhance metabolic stability compared to natural carboxylate-containing analogues .

Bioactivity Comparison

  • Anticancer Potential: Unlike ferroptosis-inducing natural compounds (e.g., artemisinin derivatives), this compound’s thiazole-phenylethyl moiety may target tubulin or proteasomes, common mechanisms in synthetic anticancer agents .
  • Antimicrobial Activity: Compared to plant-derived essential oils (e.g., terpene-rich extracts), its rigid heterocyclic framework likely confers specificity against bacterial enzymes, reducing non-target toxicity .

Research Findings and Limitations

Key Studies

  • Bioactivity Screening : Computational tools like Hit Dexter 2.0 could predict its promiscuity as a "dark chemical matter" candidate, warranting experimental validation .

Challenges

  • Limited In Vivo Data: Unlike well-studied plant biomolecules (e.g., curcumin), this compound’s efficacy and toxicity in animal models remain unverified .

Biological Activity

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of structural elements:

  • Thiazole Ring : Known for various biological activities including anti-inflammatory and antimicrobial properties.
  • Quinazoline Moiety : Associated with anticancer properties, particularly in inhibiting tumor growth.
  • Acetylamino Group : Enhances solubility and bioavailability.

The molecular formula is C24H22N4O5SC_{24}H_{22}N_{4}O_{5}S with a molecular weight of 462.52 g/mol.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. Its mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .
  • Anti-inflammatory Properties :
    • Similar thiazole-based compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activity through modulation of inflammatory pathways.
  • Antimicrobial Effects :
    • The quinazoline component is known for its antimicrobial properties, indicating potential effectiveness against bacterial and fungal infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated activities:

Structural FeatureAssociated ActivityNotes
Quinazoline RingAnticancerInhibits tumor growth through tubulin inhibition.
Thiazole RingAnti-inflammatoryModulates inflammatory responses.
Acetylamino GroupIncreased solubilityEnhances bioavailability in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving specific reagents and reaction conditions. A common approach includes:

  • Formation of the Quinazoline Moiety :
    • Reaction of 6-hydroxy-2-methylquinazolin with appropriate acetylating agents.
  • Thiazole Formation :
    • Condensation reactions involving thiazole derivatives and phenylethylamine contribute to the final structure.

Case Studies

Several studies have investigated similar compounds with promising results:

  • Study on Quinazoline Derivatives :
    • A series of quinazoline derivatives demonstrated significant antiproliferative effects against cancer cell lines, supporting the potential efficacy of methyl 2-{[(6-hydroxy...]} in cancer therapy .
  • Thiazole Compounds in Inflammation :
    • Research on thiazole-based compounds revealed mechanisms by which these compounds modulate inflammatory pathways, providing a rationale for exploring methyl 2-{[(6-hydroxy...]} in inflammatory diseases.

Q & A

How can researchers optimize the synthesis of methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate to improve yield and purity?

Answer:
Optimization requires careful selection of reaction conditions and analytical validation:

  • Solvent and Catalyst Selection : Ethanol is often preferred due to its balance of polarity and boiling point, enhancing reaction efficiency (e.g., 85% yield in ethanol for similar quinazoline-thiazole hybrids) . Acetic acid or ethyl acetate may act as catalysts in cyclization steps .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for heterocyclic ring formation .
  • Purification : Recrystallization using mixed solvents (e.g., ethyl acetate/hexane) and TLC monitoring (1:5 ethyl acetate:hexane) ensure purity .
  • Validation : NMR (¹H/¹³C), IR, and HPLC confirm structural integrity and purity thresholds (>95%) .

What advanced spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

  • Multinuclear NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm), while ¹³C NMR confirms carbonyl (170–180 ppm) and heterocyclic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .

What methodological approaches are recommended for evaluating the antimicrobial or anticancer potential of this compound?

Answer:

  • Disk Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 100–1000 ppm concentrations, with zone inhibition compared to ciprofloxacin .
  • Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution (e.g., 12.5–200 µg/mL) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated against cisplatin controls .
  • Mechanistic Probes : Combine with ROS detection kits or apoptosis markers (e.g., Annexin V) to elucidate pathways .

How should researchers address discrepancies in biological activity data across studies involving similar quinazoline-thiazole hybrids?

Answer:

  • Assay Standardization : Control variables like inoculum size (e.g., 1×10⁶ CFU/mL), solvent (DMF vs. DMSO), and incubation time .
  • Structural Analog Comparison : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing antimicrobial activity) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of activity variations across studies .

What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition or receptor modulation?

Answer:

  • Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for target enzymes (e.g., dihydrofolate reductase) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., quinazoline ring interacting with ATP-binding pockets) .
  • Gene Expression Profiling : RNA-seq or qPCR to identify downregulated pathways (e.g., PI3K/AKT in cancer cells) .

What are the key considerations when designing derivatives of this compound to enhance pharmacological properties?

Answer:

  • Functional Group Modifications : Introduce halogens (e.g., -F, -Cl) or methoxy groups to improve lipophilicity and blood-brain barrier penetration .
  • Prodrug Strategies : Esterify carboxylate groups to enhance oral bioavailability .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .
  • In Vivo Testing : Assess pharmacokinetics (Cmax, t½) in rodent models after derivatization .

How can researchers assess the environmental fate and ecotoxicological risks of this compound during preclinical development?

Answer:

  • Biodegradation Studies : Use OECD 301F tests to measure % degradation in activated sludge over 28 days .
  • Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition (EC₅₀) .

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